

In-Depth Technical Guide: 1,4-Bis(4-bromophenyl)-1,4-butanedione

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Compound of Interest

Compound Name: 1,4-Bis(4-bromophenyl)-1,4-butanedione

Cat. No.: B113935

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **1,4-Bis(4-bromophenyl)-1,4-butanedione**. The information is intended to support research and development activities where this compound may be of interest.

Core Chemical Properties

1,4-Bis(4-bromophenyl)-1,4-butanedione is a symmetrical diaryl diketone. Its structure, featuring two bromophenyl groups attached to a butanedione linker, makes it a potentially useful building block in organic synthesis, materials science, and medicinal chemistry.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **1,4-Bis(4-bromophenyl)-1,4-butanedione**.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₂ Br ₂ O ₂	PubChem[1]
Molecular Weight	396.07 g/mol	PubChem[1]
CAS Number	2461-83-8	PubChem[1]
IUPAC Name	1,4-bis(4-bromophenyl)butane-1,4-dione	PubChem[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis

The primary synthetic route to **1,4-Bis(4-bromophenyl)-1,4-butanedione** is the Friedel-Crafts acylation of bromobenzene with succinyl chloride. This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Acylation

The following is a general procedure based on standard Friedel-Crafts acylation reactions.[2][3]

Note: This is a generalized protocol and may require optimization.

Materials:

- Bromobenzene
- Succinyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM)
- Ice
- Water

- 2M Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (NaCl) solution
- Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

- In a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride and anhydrous dichloromethane.
- Slowly add bromobenzene to the stirred suspension.
- In a separate dropping funnel, dissolve succinyl chloride in anhydrous dichloromethane.
- Add the succinyl chloride solution dropwise to the reaction mixture. The reaction is exothermic and may evolve HCl gas, which should be appropriately trapped.
- After the addition is complete, heat the reaction mixture to reflux for a specified time to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.^[2]
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with water, 2M NaOH solution, and finally with a saturated NaCl solution.^[2]
- Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄).
- Filter the solution to remove the drying agent.
- Remove the solvent (dichloromethane) using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized **1,4-Bis(4-bromophenyl)-1,4-butanedione**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl rings and the methylene protons of the butane-1,4-dione backbone.
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methylene carbons. The number of signals will reflect the symmetry of the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ketone functional groups, typically in the range of $1680\text{--}1700\text{ cm}^{-1}$. Other significant peaks will correspond to C-H and C-Br stretching and aromatic C=C bending vibrations.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Note: Specific, experimentally-derived spectral data with peak assignments for **1,4-Bis(4-bromophenyl)-1,4-butanedione** are not readily available in the searched literature.

Potential Applications and Reactivity

While specific applications for **1,4-Bis(4-bromophenyl)-1,4-butanedione** are not extensively documented in the available literature, its structure suggests potential utility in several areas:

- Organic Synthesis: The diketone functionality allows for a variety of chemical transformations, making it a potential precursor for the synthesis of more complex molecules, including heterocycles and polymers.
- Materials Science: The presence of two aromatic rings and the rigid butanedione linker could be exploited in the design of novel organic materials, such as liquid crystals or polymers with

specific electronic or photophysical properties.

- Medicinal Chemistry: The 1,4-dicarbonyl motif is present in some biologically active compounds. This molecule could serve as a scaffold for the development of new therapeutic agents.

The reactivity of **1,4-Bis(4-bromophenyl)-1,4-butanedione** is primarily governed by the ketone functional groups and the brominated aromatic rings. The ketones can undergo nucleophilic addition and condensation reactions, while the bromine atoms can be substituted via various cross-coupling reactions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of **1,4-Bis(4-bromophenyl)-1,4-butanedione** via the Friedel-Crafts acylation reaction.



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Caption: Synthesis and purification workflow for **1,4-Bis(4-bromophenyl)-1,4-butanedione**.

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